methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate
Overview
Description
“Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate” is a chemical compound with the molecular formula C11H8O4 . It is a type of cyclic α,β-unsaturated ketone .
Molecular Structure Analysis
The molecular structure of “methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate” consists of a seven-membered ring with a furan moiety and a carboxylate ester group . The molecule has a planar structure, which is typical for aromatic compounds .
Physical And Chemical Properties Analysis
“Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate” has a density of 1.3±0.1 g/cm3, a boiling point of 480.7±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 74.5±3.0 kJ/mol and a flash point of 262.7±22.4 °C .
Scientific Research Applications
Synthesis of Azulene Derivatives
- Summary of the Application: Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate and its derivatives have been used as promising precursors for the synthesis of azulenes . Azulene derivatives are a promising class of compounds anticipated to have applications in pharmaceuticals and organic materials .
- Methods of Application or Experimental Procedures: The synthesis of azulenes involves the reaction of 2H-cyclohepta[b]furan-2-ones with olefins, active methylenes, enamines, and silyl enol ethers .
- Results or Outcomes: The synthesis methods have been developed due to the potential applications of azulene derivatives in pharmaceuticals and organic materials . For example, the sulfonate of 1-ethyl-5-isopropylazulene exhibited extremely high antiulcer activity .
Synthesis of cis-fused 5-oxofuro [2,3-b]furans
- Summary of the Application: Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate, also known as Methyl furan-2-carboxylate or Methyl pyromucate, has been used to synthesize cis-fused 5-oxofuro [2,3-b]furans .
- Results or Outcomes: The synthesis of cis-fused 5-oxofuro [2,3-b]furans could lead to the production of a variety of complex organic compounds with potential applications in pharmaceuticals and materials science .
Preparation of Sesquiterpene Lactone
- Summary of the Application: Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate, also known as Methyl furan-2-carboxylate or Methyl pyromucate, has been used in the preparation of sesquiterpene lactone . Sesquiterpene lactones are a class of organic compounds that are known for their wide range of biological activities, including anti-inflammatory, anti-malarial, and anti-cancer properties.
- Results or Outcomes: The preparation of sesquiterpene lactone could lead to the production of a variety of complex organic compounds with potential applications in pharmaceuticals and materials science .
Future Directions
properties
IUPAC Name |
methyl 2-oxocyclohepta[b]furan-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-14-10(12)9-7-5-3-2-4-6-8(7)15-11(9)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWECYFMGBPWBAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC=C2OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435298 | |
Record name | Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate | |
CAS RN |
50603-71-9 | |
Record name | Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Methoxycarbonyl)-2H-cyclohepta[b]furan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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